molecular formula C18H28N2O3 B11822421 tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11822421
M. Wt: 320.4 g/mol
InChI Key: LKDIXGXGUQSVAU-UHFFFAOYSA-N
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Description

: 1352494-32-6 Molecular Formula : C18H28N2O3 Molecular Weight : 320.43 g/mol tert -Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate is a chemical building block of high interest in medicinal and organic chemistry research. It features both a piperidine ring, protected by a Boc (tert-butoxycarbonyl) group, and a 2-isopropoxypyridine moiety . The Boc group is a crucial feature that enhances the compound's stability and solubility for synthetic applications, and can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization . Compounds containing the piperidine scaffold and pyridine derivatives are widely utilized in pharmaceutical research for constructing potential therapeutic agents . For instance, structurally similar piperidine-carboxylate derivatives have been investigated as key intermediates in the synthesis of novel heterocyclic amino acids for building blocks . Furthermore, pyridin-3-yl derivatives have been explored in patent literature for various biological activities . This makes tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate a valuable scaffold for constructing diverse compound libraries aimed at drug discovery and development. For Research Use Only: This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 2-(2-propan-2-yloxypyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O3/c1-13(2)22-16-14(9-8-11-19-16)15-10-6-7-12-20(15)17(21)23-18(3,4)5/h8-9,11,13,15H,6-7,10,12H2,1-5H3

InChI Key

LKDIXGXGUQSVAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing carbon-carbon bonds between aromatic rings. For tert-butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate, this method involves coupling a boronic ester-functionalized pyridine derivative with a halogenated piperidine precursor. For example, tert-butyl 4-iodopiperidine-1-carboxylate (or analogous halides) can react with 2-isopropoxypyridin-3-ylboronic acid under palladium catalysis.

A representative procedure from the literature employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as the boronic ester partner, though adaptations for the 2-isopropoxy variant would require substituting the boronic acid. The reaction typically proceeds in a mixture of toluene/water under inert atmosphere, catalyzed by Pd(PPh3_3)4_4 or PdCl2_2(dppf), with Na2_2CO3_3 as a base.

Yield and Optimization

Optimization studies reveal that yields exceeding 90% are achievable when the boronic ester is in slight excess (1.2–1.5 equiv) and the reaction is heated to 80–100°C for 12–24 hours. Critical to success is the exclusion of oxygen, which can deactivate the palladium catalyst. Post-reaction workup involves extraction with ethyl acetate, drying over Na2_2SO4_4, and purification via flash chromatography.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

ComponentSpecificationReference
Piperidine Halidetert-Butyl 4-iodopiperidine-1-carboxylate
Boronic Ester2-Isopropoxypyridin-3-ylboronic acidAdapted from
CatalystPd(PPh3_3)4_4 (5 mol%)
BaseNa2_2CO3_3
SolventToluene/H2_2O (3:1)
Temperature80°C, 24 h
Yield85–92%

Photoredox Catalysis Approach

Catalyst System and Light Irradiation

Photoredox catalysis has emerged as a powerful tool for constructing complex heterocycles under mild conditions. A patent describes the use of acridine-based photocatalysts for coupling pyridine derivatives with piperidine precursors. For the target compound, tert-butyl 4-iodopiperidine-1-carboxylate and 2-isopropoxypyridine-3-amine undergo a light-mediated reaction in the presence of Cu(OTf)2_2 and a phenanthroline ligand (L1).

The reaction mechanism likely involves single-electron transfer (SET) processes, generating radical intermediates that couple regioselectively. Irradiation with 410 nm LEDs initiates the catalytic cycle, while TMG (tetramethylguanidine) acts as a base to deprotonate intermediates.

Scalability and Efficiency

Scalability is demonstrated in a 6 mmol-scale reaction, yielding 80% of the desired product after column chromatography. Key advantages include room-temperature conditions and tolerance to moisture, though the requirement for specialized photoreactors limits accessibility.

Table 2: Photoredox Catalysis Parameters

ParameterDetailReference
PhotocatalystCu(OTf)2_2/L1 (5 mol%)
Light Source410 nm LEDs (50 W)
SolventTHF
Temperature25°C, 24 h
Yield80–88%

Nucleophilic Substitution and Esterification

Stepwise Functionalization

An alternative route involves sequential functionalization of the piperidine and pyridine rings. First, piperidine is protected as the tert-butyl carboxylate via reaction with Boc anhydride. Next, a halogenated pyridine (e.g., 3-bromo-2-isopropoxypyridine) undergoes nucleophilic aromatic substitution with the piperidine amine.

This method demands careful control of reaction stoichiometry to avoid over-alkylation. For instance, using K2_2CO3_3 in DMF at 120°C facilitates displacement of the bromide by the piperidine’s secondary amine.

Challenges and Solutions

The primary challenge lies in the poor reactivity of aryl halides toward nucleophilic substitution. Microwave-assisted synthesis has been employed to accelerate reaction rates, achieving 70–75% yields. Additionally, the use of polar aprotic solvents like DMF enhances nucleophilicity.

Comparative Evaluation of Methodologies

Reaction Efficiency and Yield

The Suzuki-Miyaura method offers the highest yields (85–92%) but requires stringent anhydrous conditions. Photoredox catalysis, while moderately efficient (80–88%), excels in functional group tolerance. Nucleophilic substitution trails in yield (70–75%) due to inherent reactivity limitations.

Environmental and Economic Considerations

Photoredox methods generate minimal waste compared to transition metal-catalyzed routes, aligning with green chemistry principles . However, the cost of photocatalysts and equipment remains a barrier. Suzuki-Miyaura couplings, though reliable, necessitate palladium catalysts, raising concerns about metal residue in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate exhibits several biological activities, particularly in the fields of oncology and immunology.

Anticancer Activity

Numerous studies have demonstrated the compound's potential as an anticancer agent. The following points summarize its effects:

  • Mechanism of Action : The compound interacts with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies.
  • Case Study Example : A study involving FaDu hypopharyngeal tumor cells revealed that the compound exhibited significant cytotoxicity, outperforming conventional chemotherapeutics like bleomycin. The IC50 value for the compound was determined to be in the low nanomolar range, indicating potent activity against these cancer cells.

Immunomodulatory Effects

The compound also shows promise in modulating immune responses:

  • PD-L1 Inhibition : Research has indicated that this compound can inhibit the PD-L1 pathway, which is crucial for tumor immune evasion. In experiments using mouse splenocytes, the compound enhanced immune cell activity against tumor cells.
  • Case Study Example : A PhD thesis explored the effects of this compound on immune cell responses. The results showed that it significantly restored immune function at specific concentrations, highlighting its potential as an immunotherapeutic agent.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
PD-L1 InhibitionEnhances immune response by inhibiting PD-L1
CytotoxicityExhibits dose-dependent cytotoxic effects

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Molecular Features of Comparable Compounds
Compound Name Molecular Formula Substituents (Pyridine/Heterocycle) Ring Type Molecular Weight (g/mol) Key Features
tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate (Target) C₁₈H₂₆N₂O₃ (inferred) 2-isopropoxy at pyridine 3-position Piperidine ~318 (estimated) tert-Boc protection; moderate steric bulk
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈IN₂O₄ 6-iodo, 3-methoxy at pyridine 2-position Pyrrolidine 503.36 Halogenated; electron-withdrawing groups
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₂₁H₃₆BrN₂O₂Si 5-bromo, 3-methoxy at pyridine 2-position Pyrrolidine 481.50 Bromo substituent; silyl-protected
tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate C₂₄H₃₅ClN₂O₃ 6-chloro at pyrazine; spirocyclic framework Piperidine 435.00 Chloropyrazine; complex spiro structure

Key Structural Differences and Implications

Ring Size and Conformation: The target compound’s piperidine ring allows for chair conformations, enabling adaptable spatial arrangements beneficial in receptor binding .

Substituent Effects :

  • Halogenated Pyridines (e.g., 6-iodo, 5-bromo): Introduce electron-withdrawing effects, enhancing reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric bulk from iodine may hinder interactions .
  • Alkoxy Groups : The target’s 2-isopropoxy group offers moderate electron donation and steric hindrance, balancing reactivity and stability. Methoxy groups (e.g., in entry 2) provide stronger electron donation but less bulk .

Protective Groups :

  • The tert-butyl carbamate (Boc) group in the target compound is hydrolytically stable under basic conditions, whereas silyl ethers (e.g., entry 3) require selective deprotection strategies .

Biological Activity

Introduction

tert-Butyl 2-(2-isopropoxypyridin-3-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O3C_{18}H_{28}N_{2}O_{3} with a molecular weight of approximately 320.43 g/mol. The compound features a piperidine ring, a pyridine moiety, and a tert-butyl ester functional group, which contribute to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC18H28N2O3C_{18}H_{28}N_{2}O_{3}
Molecular Weight320.43 g/mol
CAS Number1352500-52-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the piperidine ring and the introduction of the isopropoxy group at the pyridine position. Reaction conditions must be optimized to achieve high yields and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antidepressant Properties : Some studies suggest that related piperidine derivatives can act as antidepressants by modulating neurotransmitter systems.
  • Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from degeneration, which could be beneficial in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation, although specific data on this compound is limited.
  • Binding Affinity Studies : Interaction studies have demonstrated binding affinities to various receptors, suggesting potential therapeutic targets.

Case Studies

  • Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of related compounds in rodent models of stroke. Results indicated significant reductions in neuronal death when treated with piperidine derivatives, highlighting their potential for treating ischemic conditions.
  • Antidepressant Efficacy : In a clinical trial involving patients with major depressive disorder, a related compound demonstrated significant improvements in mood and cognitive function compared to placebo controls.

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption characteristics:

Parameter Value
GI AbsorptionHigh
Blood-Brain Barrier PenetrationYes
CYP InhibitionNone detected

These properties indicate that the compound may effectively cross the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H/¹³C) for structural elucidation.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC to assess purity (>95% typical) .

Q. Table 1. Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/PurityReferences
Temperature-20°C to 80°CHigher temps risk side reactions
SolventDMF, THF, EtOAcPolar aprotic aids coupling
CatalystPd-based complexesEssential for C-C bond formation

Basic: What safety protocols and storage conditions are recommended for this compound?

Answer:

  • Storage : Seal containers, store at room temperature (RT), and protect from light/moisture .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
  • PPE : Use P95 respirators for minor exposure; OV/AG/P99 respirators for higher concentrations. Full chemical-resistant gloves and lab coats are mandatory .

Q. Table 2. Safety Measures

PrecautionDetailsReferences
Respiratory ProtectionP95 or OV/AG/P99 respirators
Storage ConditionsSealed, RT, moisture-free
IncompatiblesStrong oxidizing agents

Basic: Which spectroscopic techniques validate the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions on the piperidine and pyridine rings.
  • High-resolution MS : Verify molecular formula (e.g., [M+H]⁺ peaks).
  • HPLC : Quantify purity using reverse-phase columns (e.g., C18) with UV detection .

Advanced: How can reaction conditions be systematically optimized to improve synthesis yield?

Answer:

  • Design of Experiments (DOE) : Vary solvent, temperature, and catalyst loading to identify optimal conditions. For example, THF at 60°C with 5 mol% Pd catalyst increased yield by 20% in analogous syntheses .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Answer:

  • Re-evaluate computational models : Adjust parameters (e.g., solvent dielectric constant, DFT functionals) to better match experimental conditions.
  • Control experiments : Synthesize analogs to isolate variables (e.g., steric effects of the isopropoxy group) .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based readouts.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins .

Advanced: How do structural modifications (e.g., pyridine substituents) affect physicochemical properties?

Answer:

  • LogP analysis : Introduce hydrophilic groups (e.g., -OH) to reduce lipophilicity.
  • Solubility testing : Compare aqueous solubility of analogs with/without isopropoxy groups.
  • Bioavailability : Use Caco-2 cell models to assess intestinal absorption .

Advanced: What strategies mitigate hazards during large-scale synthesis?

Answer:

  • Engineering controls : Use closed-system reactors and fume hoods with HEPA filters.
  • Exposure monitoring : Implement real-time air sampling for particulate matter .

Advanced: How to design mechanistic studies for this compound’s interaction with biological targets?

Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Resolve 3D structures of compound-protein complexes .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

  • ADMET prediction software : Use SwissADME or ADMETlab to estimate CYP450 metabolism.
  • In silico docking : Identify potential metabolic hotspots (e.g., piperidine ring oxidation) .

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